molecular formula C19H17BrN2OS B11315138 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone

Cat. No.: B11315138
M. Wt: 401.3 g/mol
InChI Key: URCNUFBBQLRUOH-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is studied for its potential as an anti-inflammatory agent. It has shown promising results in inhibiting enzymes like COX-1 and COX-2, which are involved in the inflammatory response .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been evaluated for its antimicrobial and antifungal activities, showing significant efficacy against various pathogens .

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit both COX-1 and COX-2 enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .

Properties

Molecular Formula

C19H17BrN2OS

Molecular Weight

401.3 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C19H17BrN2OS/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2

InChI Key

URCNUFBBQLRUOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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